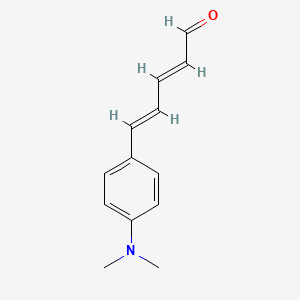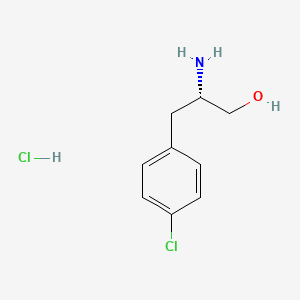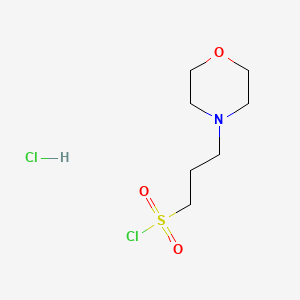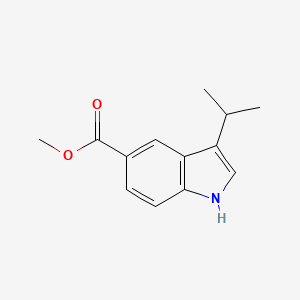
(2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienal
Overview
Description
(2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienal, also known as DMAPPD, is a small organic compound with a wide range of applications in organic synthesis and scientific research. It is a versatile reagent that can be used to synthesize a variety of different compounds. DMAPPD is also known to have a range of biochemical and physiological effects, making it a useful tool for lab experiments. In
Scientific Research Applications
Synthesis and Structural Studies
The compound has been synthesized and studied for its crystal structure and solvatochromic behavior. Its potential as a nonlinear material with second-order effects is noted, though its crystallization in a centrosymmetric space group limits its application in this area (Bogdanov et al., 2019).
Key Intermediate in Synthesis
It serves as a key intermediate in the synthesis of other complex molecules, as demonstrated in the preparation of strobilurin B (Popovsky et al., 2012).
Photophysical Properties
Research has shown its utility in photophysical studies, particularly in understanding intramolecular charge transfer and fluorogenic solvent selectivity (Bhattacharyya et al., 2019).
Nonlinear Optical Applications
This compound has been investigated for its use in nonlinear optical applications, particularly in the context of materials with second and third-order nonlinear properties (Raghavendra et al., 2020).
Optical Sensing
It has been used in the development of an optical sensor for the determination of bismuth ions, demonstrating its potential in analytical applications (Arvand & Eskandarnejad, 2008).
Controlled Drug Release Systems
Studies have explored its encapsulation in membranes for potential applications in controlled drug release systems and tissue engineering (Alcántara Blanco et al., 2020).
Photoactive Elements in Devices
Chromophore-modified bacteriorhodopsin analogs based on this compound have been prepared, which can find applications as photoactive elements in molecular electronic devices (Singh & Manjula, 2003).
Energy Level Matching in Solar Cells
The compound has been studied for its role in energy level matching in solar cell applications, particularly in relation to ligand substitution and water co-adsorption (Manzhos et al., 2012).
Antimicrobial Evaluation
Research into metal complexes of this compound has included its synthesis, characterization, and evaluation of antimicrobial activity, demonstrating its potential in medical applications (Atlam et al., 2018).
properties
IUPAC Name |
(2E,4E)-5-[4-(dimethylamino)phenyl]penta-2,4-dienal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-14(2)13-9-7-12(8-10-13)6-4-3-5-11-15/h3-11H,1-2H3/b5-3+,6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHAOJGBXVCDOC-GGWOSOGESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C/C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine](/img/structure/B3177679.png)

![Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II)](/img/structure/B3177697.png)
![5-[[4-(4-Ethylcyclohexyl)cyclohexyl]-difluoro-methoxy]-1,2,3-trifluoro-benzene](/img/structure/B3177704.png)
